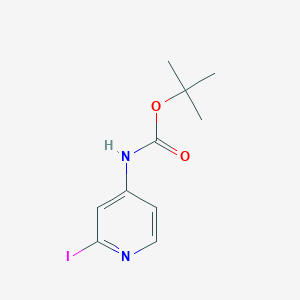

tert-Butyl (2-iodopyridin-4-yl)carbamate

Overview

Description

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2. It is a derivative of pyridine, featuring an iodine atom at the 2-position and a tert-butyl carbamate group at the 4-position. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-iodopyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-iodopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, along with bases like cesium carbonate, are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

tert-Butyl (2-iodopyridin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-iodopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions. The iodine atom at the 2-position and the tert-butyl carbamate group at the 4-position confer unique reactivity to the compound. These functional groups enable the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-chloropyridin-4-yl)carbamate

- tert-Butyl (2-bromopyridin-4-yl)carbamate

- tert-Butyl (2-fluoropyridin-4-yl)carbamate

Uniqueness

tert-Butyl (2-iodopyridin-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations .

Biological Activity

Introduction

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound that belongs to the carbamate class, characterized by a pyridine ring substituted with iodine. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. The presence of the iodine atom and the carbamate functional group may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Properties

- Molecular Formula : C10H12IN2O2

- Molecular Weight : 320.13 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 72-76 °C

- Boiling Point : Approximately 313.2 °C

The compound's reactivity is largely attributed to the iodine atom, which can undergo nucleophilic substitution reactions. The carbamate group is also susceptible to hydrolysis under acidic or basic conditions, potentially releasing tert-butanol and an amine.

Pharmacological Potential

Research indicates that compounds containing pyridine and carbamate moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar structures have demonstrated effectiveness against various microbial strains.

- Anti-inflammatory Effects : Pyridine derivatives are frequently studied for their capacity to modulate inflammatory responses.

- Anticancer Properties : Some carbamate derivatives have shown promise in inhibiting cancer cell proliferation.

The iodine substitution on the pyridine ring may enhance these activities by improving the compound's binding affinity to biological targets .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Binding : It may interact with various receptors, altering physiological responses.

- Nucleophilic Attack : The iodine atom's electrophilic nature can facilitate reactions with nucleophiles in biological systems.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. Results indicated that modifications to the pyridine ring significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of iodine was noted to enhance activity due to increased lipophilicity and improved membrane penetration .

Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, compounds with similar structures were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Anticancer Activity

Research focusing on the anticancer potential of pyridine-based carbamates highlighted that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The study emphasized the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| tert-Butyl (2-chloro-3-iodopyridin-4-YL)carbamate | Moderate antimicrobial | Effective against resistant bacterial strains |

| tert-Butyl (4-iodo-pyridin-3-YL)carbamate | Significant anti-inflammatory | Reduced cytokine levels in murine models |

| tert-Butyl (1-iodopropan-2-yl)carbamate | Anticancer effects | Induced apoptosis in breast cancer cell lines |

This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing the role of specific substituents like iodine in enhancing pharmacological effects.

Properties

IUPAC Name |

tert-butyl N-(2-iodopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTKGLACVBDVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640066 | |

| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869735-25-1 | |

| Record name | 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869735-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.